1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole
Description
Properties
IUPAC Name |
1-tert-butyl-4-propan-2-yl-5-(trifluoromethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2/c1-7(2)8-9(11(12,13)14)16(6-15-8)10(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAPBBUWGNZEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C=N1)C(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563419 | |
| Record name | 1-tert-Butyl-4-(propan-2-yl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129247-52-5 | |
| Record name | 1-tert-Butyl-4-(propan-2-yl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The imidazole core (C₃H₄N₂) undergoes substitution at positions 1, 4, and 5 with tert-butyl (C(CH₃)₃), isopropyl (CH(CH₃)₂), and trifluoromethyl (CF₃) groups, respectively. This arrangement creates a sterically congested environment that complicates both electrophilic and nucleophilic substitution reactions. The tert-butyl group at position 1 imposes significant steric hindrance, while the CF₃ group at position 5 exerts strong electron-withdrawing effects (-I), reducing the electron density of the aromatic system.
Synthetic Challenges
Key obstacles in synthesis include:
-
Regioselectivity control : Competing substitution patterns during functionalization
-
Thermal stability : Decomposition risks during high-temperature alkylation steps
-
Solubility limitations : Poor solubility of intermediates in common organic solvents
Preparation Methodologies
Radical Trifluoromethylation Approach
Building on advances in fluoroorganic chemistry, recent protocols adapt radical-mediated trifluoromethylation for imidazole functionalization.
Representative Procedure :
-
Substrate Preparation : 1-tert-butyl-4-isopropylimidazole (1.0 equiv)
-
Trifluoromethyl Source : Sodium trifluoromethanesulfinate (CF₃SO₂Na, 1.2 equiv)
-
Oxidant : tert-Butyl hydroperoxide (TBHP, 2.0 equiv)
-
Solvent System : Acetonitrile/water (4:1 v/v)
-
Conditions : 80°C, 12 h under N₂ atmosphere
Key Outcomes :
-
Yield : 68-72% after column chromatography
-
Regioselectivity : >95% preference for C-5 position
-
Side Products : <5% C-2 trifluoromethylated isomer
Mechanistic Insight :
The reaction proceeds through TBHP-initiated generation of CF₃ radicals, which undergo preferential addition to the electron-deficient C-5 position. Steric shielding by the tert-butyl group prevents radical attack at C-1.
Sequential Functionalization
A modular approach enables precise control over substitution patterns:
| Step | Reaction Type | Reagent | Position | Yield |
|---|---|---|---|---|
| 1 | N-Alkylation | tert-Butyl bromide | 1 | 89% |
| 2 | C4 Electrophilic Alkylation | Isopropyl magnesium chloride | 4 | 75% |
| 3 | C5 Trifluoromethylation | TMS-CF₃/CuI | 5 | 63% |
Optimization Data :
-
N-Alkylation : K₂CO₃/DMF, 100°C, 6 h
-
Grignard Alkylation : THF, -78°C → RT, 12 h
-
CF₃ Incorporation : DMF, 110°C, 24 h under argon
Advantages :
-
Enables late-stage diversification of substituents
-
Compatible with sensitive functional groups
Catalytic Systems and Solvent Effects
Transition Metal Catalysis
Copper-mediated protocols enhance trifluoromethylation efficiency:
Catalytic Cycle :
-
Oxidative Addition : Cu(I) + TMS-CF₃ → Cu(III)-CF₃
-
Transmetalation : Transfer to imidazole substrate
-
Reductive Elimination : Regeneration of Cu(I) catalyst
Performance Metrics :
| Catalyst | Loading | Yield (%) | Turnover (TON) |
|---|---|---|---|
| CuI | 5 mol% | 78 | 15.6 |
| CuCl | 10 mol% | 65 | 6.5 |
| CuOTf | 7 mol% | 71 | 10.1 |
Solvent Optimization
Dielectric constant (ε) significantly impacts reaction kinetics:
| Solvent | ε | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.4 | 78 |
| DMSO | 46.7 | 3.1 | 82 |
| Acetonitrile | 37.5 | 2.7 | 75 |
| THF | 7.5 | 1.2 | 58 |
Polar aprotic solvents (DMSO, DMF) enhance ionic intermediate stabilization, accelerating the rate-determining trifluoromethyl transfer step.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC conditions for final product purification:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | MeCN/H₂O (70:30) | 1.0 mL/min | 12.7 min |
| C8 (150 mm) | MeOH/H₂O (65:35) | 0.8 mL/min | 9.3 min |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.42 (s, 9H, tert-butyl)
-
δ 1.28 (d, J = 6.8 Hz, 6H, isopropyl)
-
δ 3.21 (septet, 1H, isopropyl CH)
-
δ 7.85 (s, 1H, H-2)
¹⁹F NMR (376 MHz, CDCl₃) :
-
δ -64.2 (s, CF₃)
Industrial-Scale Considerations
Process Intensification
Continuous flow systems address batch reaction limitations:
-
Residence Time : 30 min vs. 12 h (batch)
-
Yield Improvement : 82% vs. 68% (batch)
-
Throughput : 1.2 kg/day (microreactor system)
Waste Reduction Strategies
-
Solvent Recovery : 92% DMSO reclaim via vacuum distillation
-
Catalyst Recycling : CuI nanoparticles reused 5× with <10% activity loss
Chemical Reactions Analysis
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Scientific Research Applications
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity and reactivity .
Comparison with Similar Compounds
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole can be compared with other similar compounds, such as:
1-T-Butyl-4-isopropylimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-T-Butyl-5-trifluoromethylimidazole: Lacks the isopropyl group, leading to variations in reactivity and applications.
4-Isopropyl-5-trifluoromethylimidazole: Lacks the tert-butyl group, affecting its stability and interactions.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Biological Activity
1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole (CAS Number: 129247-52-5) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
The molecular formula of this compound is C11H17F3N2. Its structure includes:
- Trifluoromethyl group : Increases lipophilicity.
- Isopropyl group : Enhances interaction with biological membranes.
- Tert-butyl group : Provides steric hindrance, influencing the compound's reactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoromethyl group allows for effective penetration through lipid membranes, while the imidazole ring facilitates hydrogen bonding and coordination with metal ions. This dual capability enhances the compound's potential as an enzyme inhibitor or receptor ligand in various biological systems.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Antifungal Activity
In another research project, the antifungal activity of the compound was assessed against Candida albicans. The study found that at a concentration of 16 µg/mL, it effectively inhibited fungal growth, suggesting its viability as a treatment for fungal infections.
Study 3: Angiotensin II Receptor Blockade
Research into related compounds has shown that imidazoles can act as angiotensin II receptor antagonists. Given the structural characteristics of this compound, further studies are warranted to explore its potential in cardiovascular therapies .
Comparison with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to similar compounds:
| Compound Name | Trifluoromethyl Group | Isopropyl Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | Antimicrobial, Antifungal |
| 1-T-Butyl-4-isopropylimidazole | No | Yes | Limited antimicrobial activity |
| 1-T-Butyl-5-trifluoromethylimidazole | Yes | No | Potential angiotensin blockade |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-T-Butyl-4-isopropyl-5-trifluoromethylimidazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step substitution reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, analogous imidazole derivatives are synthesized via nucleophilic substitution of halogenated intermediates with tert-butyl and isopropyl groups at specific positions . Heating at 120–140°C in polar aprotic solvents like DMF, coupled with sodium metabisulfite as a catalyst, enhances regioselectivity . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of diamine and aldehyde precursors) and reaction time (18–24 hours) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions, particularly the tert-butyl (δ ~1.3 ppm in H NMR) and trifluoromethyl (δ ~110–120 ppm in F NMR) groups. X-ray crystallography resolves steric effects caused by bulky substituents, as seen in structurally similar 4,5-diphenylimidazoles . High-resolution mass spectrometry (HRMS) validates molecular weight, especially for fluorine-rich derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of the trifluoromethyl and tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the imidazole ring, reducing electrophilic substitution rates. Steric hindrance from tert-butyl and isopropyl groups directs reactivity to the less hindered C-2 position, as observed in analogous tetra-substituted imidazoles . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically evaluated?
- Methodological Answer : SAR studies require iterative synthesis of analogs with varied substituents (e.g., replacing isopropyl with pyrazine or thiophene groups) and in vitro bioassays. For example, nitro- and thiophene-modified imidazoles show enhanced antibacterial activity due to increased membrane permeability . Dose-response assays (MIC values) and cytotoxicity profiling (e.g., against mammalian cell lines) are critical for prioritizing lead compounds .
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, solvent used for compound dissolution). Meta-analysis of bioactivity data under standardized protocols (e.g., CLSI guidelines) is recommended. For instance, discrepancies in MIC values for similar imidazoles were resolved by controlling solvent polarity (DMSO vs. aqueous buffers) .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like bacterial topoisomerases. Electrostatic potential maps highlight regions where the trifluoromethyl group engages in hydrophobic interactions, while the imidazole nitrogen participates in hydrogen bonding . Free energy calculations (MM-PBSA/GBSA) quantify binding stability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to isolate and quantify degradation products under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways. For imidazole derivatives, hydrolysis at the C-4/C-5 positions is common in acidic environments . Isotopic labeling (e.g., C at the tert-butyl group) tracks degradation kinetics via mass spectrometry .
Q. What strategies mitigate synthetic challenges posed by the compound’s low solubility in aqueous media?
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or micellar encapsulation (using PEG-based surfactants) improve solubility for biological testing. For crystallography, vapor diffusion with tert-butanol as a precipitant yields high-quality crystals despite low aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
